molecular formula C16H12BrN3O3S B2595868 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865544-64-5

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2595868
CAS No.: 865544-64-5
M. Wt: 406.25
InChI Key: GULHFPQGSFWWIX-FBMGVBCBSA-N
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Description

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the benzamide structure.

    Condensation: The formation of the final compound through a condensation reaction between the brominated benzamide and the nitrated benzothiazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group and the benzothiazole ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-bromophenyl)benzamide
  • 2-bromo-N-methylbenzamide
  • N-(4-fluorophenyl)-2-bromobenzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of the ethyl and nitro groups on the benzothiazole ring

Properties

IUPAC Name

2-bromo-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c1-2-19-13-8-7-10(20(22)23)9-14(13)24-16(19)18-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHFPQGSFWWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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